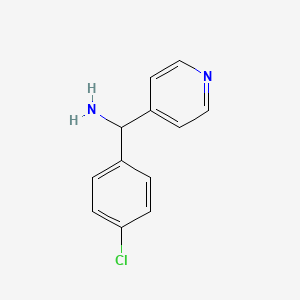

(4-Chlorophenyl)(pyridin-4-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-pyridin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-8,12H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSMATSKHPALAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=NC=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390121 | |

| Record name | C-(4-Chloro-phenyl)-C-pyridin-4-yl-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883548-16-1 | |

| Record name | C-(4-Chloro-phenyl)-C-pyridin-4-yl-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of the primary and alternative synthesis pathways for (4-Chlorophenyl)(pyridin-4-yl)methanamine, a compound of interest in medicinal chemistry and drug development. This guide includes detailed experimental protocols, comparative data, and process visualizations to aid in its synthesis and further research.

Introduction

This compound is a diarylmethanamine derivative that serves as a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents. Its structural motif, combining a substituted phenyl ring and a pyridine ring linked by a methylene amine, is found in a variety of biologically active compounds. This guide outlines the core synthetic strategies for obtaining this compound, focusing on reductive amination and a Grignard-based approach.

Primary Synthesis Pathway: Reductive Amination

The most direct and widely employed method for the synthesis of this compound is through reductive amination. This one-pot reaction involves the condensation of a carbonyl compound and an amine to form an imine intermediate, which is then reduced in situ to the desired amine. Two main variations of this approach are presented below.

Reductive Amination of Pyridine-4-carboxaldehyde with Ammonia

This approach involves the reaction of pyridine-4-carboxaldehyde with an ammonia source, followed by the reduction of the intermediate imine with a suitable reducing agent.

Experimental Protocol:

-

Imine Formation: To a solution of pyridine-4-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add a source of ammonia (e.g., ammonium acetate, 1.5 eq). The reaction is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄, 1.2 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq), is added portion-wise to the reaction mixture. The reaction is then stirred for an additional 4-12 hours at room temperature.

-

Workup and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

Reductive Amination of 4-Chlorobenzaldehyde with 4-(Aminomethyl)pyridine

An alternative reductive amination strategy involves the reaction of 4-chlorobenzaldehyde with 4-(aminomethyl)pyridine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1.0 eq) and 4-(aminomethyl)pyridine (1.0 eq) in a solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq) to the mixture. The reaction is stirred at room temperature for 12-24 hours.

-

Workup and Purification: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography.

Alternative Synthesis Pathway: Grignard Reaction and Subsequent Amination

An alternative route to this compound involves an initial Grignard reaction to form the corresponding alcohol, followed by conversion to the amine.

Experimental Protocol:

-

Grignard Reaction: A solution of 4-chlorophenylmagnesium bromide (1.1 eq) in diethyl ether is added dropwise to a solution of pyridine-4-carboxaldehyde (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride. The product, (4-chlorophenyl)(pyridin-4-yl)methanol, is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated.

-

Conversion to Amine: The intermediate alcohol can be converted to the amine via a two-step process. First, the alcohol is converted to a better leaving group, for instance by reaction with thionyl chloride to form the corresponding chloride. This is followed by nucleophilic substitution with an ammonia source (e.g., ammonia in methanol) to yield the final product.

Data Presentation

| Synthesis Pathway | Key Reagents | Solvent | Reducing Agent / Conditions | Typical Yield (%) | Purity (%) |

| Reductive Amination 2.1 | Pyridine-4-carboxaldehyde, Ammonium Acetate | Methanol | Sodium Borohydride | 60-75 | >95 |

| Reductive Amination 2.2 | 4-Chlorobenzaldehyde, 4-(Aminomethyl)pyridine | 1,2-Dichloroethane | Sodium Triacetoxyborohydride | 65-80 | >95 |

| Grignard Route 3 | Pyridine-4-carboxaldehyde, 4-Chlorophenylmagnesium Bromide | THF / Diethyl Ether | 1) Grignard, 2) SOCl₂, 3) NH₃/MeOH | 40-55 (overall) | >98 |

Note: The yields and purities are estimates based on typical outcomes for these types of reactions and may vary depending on the specific reaction conditions and purification methods.

Visualization of Synthesis Pathways

Caption: Overview of the primary reductive amination and alternative Grignard synthesis routes.

Experimental Workflow Visualization

Caption: A generalized workflow for the synthesis, purification, and characterization of the target compound.

Conclusion

This technical guide has detailed the principal synthetic pathways for this compound. The reductive amination routes offer a more direct and efficient synthesis, while the Grignard approach provides a viable alternative. The provided protocols and visualizations serve as a comprehensive resource for researchers engaged in the synthesis of this and related chemical entities. The selection of a specific pathway will depend on the availability of starting materials, desired scale, and laboratory capabilities.

An In-depth Technical Guide to (4-Chlorophenyl)(pyridin-4-yl)methanamine: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanamine. The information is intended to support research and development activities in the fields of medicinal chemistry and drug discovery.

Chemical Properties and Structure

Table 1: Chemical Identifiers and Structural Information for this compound

| Property | Value | Source |

| IUPAC Name | This compound | Inferred from related compounds and supplier information |

| Synonym | C-(4-Chloro-phenyl)-C-pyridin-4-yl-methylamine | LabNovo[1] |

| CAS Number | 883548-16-1 | BLDpharm[2] |

| Molecular Formula | C₁₂H₁₁ClN₂ | BLDpharm[2] |

| Molecular Weight | 218.68 g/mol | Inferred from Molecular Formula |

| SMILES | Clc1ccc(C(N)c2ccncc2)cc1 | Inferred from structure |

| InChI Key | Not available in searched literature |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Melting Point | Not available in searched literature | |

| Boiling Point | Not available in searched literature | |

| Solubility | Not available in searched literature | |

| pKa | Not available in searched literature |

Experimental Protocols

A general and robust methodology for the synthesis of chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives has been reported, which can be adapted for the specific synthesis of this compound hydrochloride.[3][4] The synthesis is a multi-step process involving a Grignard reaction, oxidation, oxime formation, and subsequent reduction.

Synthesis of this compound Hydrochloride[3][4]

The overall synthetic pathway is depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound Hydrochloride.

2.1.1. Step 1: Synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanol

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous tetrahydrofuran (THF). A solution of 4-chlorobromobenzene in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

-

Grignard Reaction: The Grignard reagent is cooled to 0°C, and a solution of 4-pyridinecarboxaldehyde in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.[4]

2.1.2. Step 2: Synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanone

-

Oxidation: To a solution of (4-Chlorophenyl)(pyridin-4-yl)methanol in glacial acetic acid, a solution of chromium trioxide in a mixture of acetic acid and water is added dropwise at a temperature maintained below 20°C.

-

Work-up: The reaction mixture is stirred at room temperature for several hours. The mixture is then poured into ice water and neutralized with a sodium hydroxide solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the ketone.[4]

2.1.3. Step 3: Synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanone oxime

-

Oxime Formation: (4-Chlorophenyl)(pyridin-4-yl)methanone is dissolved in a mixture of ethanol and pyridine. To this solution, hydroxylamine hydrochloride is added in portions.

-

Reaction: The reaction mixture is refluxed for several hours.

-

Work-up: The solvent is removed under reduced pressure, and water is added to the residue. The resulting solid is filtered, washed with water, and dried to afford the oxime.[4]

2.1.4. Step 4: Synthesis of this compound

-

Reduction: To a solution of (4-Chlorophenyl)(pyridin-4-yl)methanone oxime in a mixture of ethanol and acetic acid, zinc dust is added portion-wise at a controlled temperature.

-

Reaction: The reaction mixture is stirred at room temperature for several hours.

-

Work-up: The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is diluted with water and basified with a saturated sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the free base of the amine.[4]

2.1.5. Step 5: Synthesis of this compound Hydrochloride

-

Salt Formation: The crude this compound is dissolved in methanol and cooled in an ice bath.

-

Acidification: A saturated solution of methanolic HCl is added dropwise until the pH reaches 1-2.

-

Isolation: The methanol is removed under reduced pressure, and the residue is triturated with n-hexane. The resulting solid is filtered and dried to yield the hydrochloride salt.[4]

Biological Activity

Derivatives of chlorophenyl-(pyridinyl)-methylamine have been investigated for their biological activities, with a primary focus on their antibacterial properties.

Antibacterial Activity

A study on a series of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives demonstrated their potential as antibacterial agents.[3][4] The in vitro antibacterial activity was assessed using the agar diffusion method against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[3] The results indicated that these compounds exhibit significant antibacterial activity, with some derivatives showing strong inhibition against P. aeruginosa.[3]

The general mechanism of action for many pyridine derivatives as antibacterial agents is not fully elucidated but is thought to involve interactions with bacterial cell membranes or essential enzymes.[][6]

Diagram of Potential Antibacterial Action

Caption: Proposed mechanism of antibacterial action for pyridine derivatives.

No specific signaling pathways have been identified for this compound in the reviewed literature. Further research is required to elucidate its precise mechanism of action and its effects on cellular signaling.

Conclusion

This compound is a compound with demonstrated potential as a scaffold for the development of new antibacterial agents. This guide provides a foundational understanding of its chemical properties, a detailed synthetic protocol, and an initial insight into its biological activity. Further experimental investigation is necessary to fully characterize its physical properties and to explore its pharmacological profile and mechanism of action in greater detail.

References

- 1. (4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 883548-16-1|this compound|BLD Pharm [bldpharm.com]

- 3. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of (4-Chlorophenyl)(pyridin-4-yl)methanamine and its Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of the specific compound (4-Chlorophenyl)(pyridin-4-yl)methanamine is limited in publicly available scientific literature. This guide provides an in-depth analysis of the biological activities of structurally related compounds to infer the potential therapeutic properties of this compound. The presented data, protocols, and pathways are based on studies of analogous chemical structures containing chlorophenyl, pyridinyl, and methanamine moieties.

Introduction

The chemical scaffold of this compound, characterized by the presence of a pyridine ring, a chlorophenyl group, and a methanamine linker, is a recurring motif in medicinal chemistry. Compounds bearing these structural elements have demonstrated a wide range of biological activities, including anticancer, antifungal, and antimicrobial properties. The electronic and structural features of the pyridine ring, combined with the lipophilicity and reactivity of the chlorophenyl group, make this class of compounds promising candidates for further investigation and drug development. This technical guide summarizes the known biological activities of close structural analogs and provides a framework for the potential evaluation of this compound.

Anticancer Activity of Structural Analogs

Derivatives of pyridine and compounds containing the 4-chlorophenyl moiety have shown significant potential as anticancer agents. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity of Analogs

| Compound/Analog | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole | GL261 (Glioblastoma) | Proliferation Assay | 5.5 | [1] |

| Pyridine-urea derivative 8e | MCF-7 (Breast Cancer) | MTT Assay | 0.22 (48h), 0.11 (72h) | [2] |

| Pyridine-urea derivative 8b | NCI-60 cell panel | GI Assay | Mean Inhibition: 43% at 10µM | [2] |

| 4-(4-formamidophenylamino)-N-methylpicolinamide derivative 5q | HepG2 (Liver Cancer) | MTT Assay | 1.25 | [3] |

| 4-(4-formamidophenylamino)-N-methylpicolinamide derivative 5q | HCT116 (Colon Cancer) | MTT Assay | 1.89 | [3] |

Postulated Anticancer Signaling Pathway

Many pyridine and chlorophenyl-containing compounds exert their anticancer effects by inducing apoptosis through the intrinsic or extrinsic pathways. A plausible mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to caspase activation and programmed cell death.

References

- 1. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Enigmatic Mechanism of (4-Chlorophenyl)(pyridin-4-yl)methanamine: A Review of Available Data

Despite its well-defined chemical structure, the precise mechanism of action for (4-Chlorophenyl)(pyridin-4-yl)methanamine remains largely uncharacterized in publicly accessible scientific literature. An extensive review of pharmacological and biochemical databases reveals a significant gap in the understanding of its biological targets and the downstream signaling pathways it may modulate. This technical guide aims to transparently address the current state of knowledge, highlighting the absence of specific data for the target compound while providing context from structurally related molecules.

At present, there is a notable lack of published research detailing the pharmacodynamics and pharmacokinetics of this compound. Consequently, quantitative data regarding its binding affinities, enzyme inhibition constants (e.g., IC50, Ki), or efficacy in cellular or in vivo models are not available. Similarly, detailed experimental protocols for assessing the biological activity of this specific compound have not been described in the literature.

Insights from Structurally Related Compounds

While direct evidence is wanting, examination of compounds with similar structural motifs—namely a substituted phenyl group and a pyridinyl ring linked by a single atom bridge—can offer potential, albeit speculative, avenues for future investigation. It is crucial to underscore that the biological activities of these related molecules may not be predictive of the action of this compound due to the high sensitivity of structure-activity relationships.

Derivatives incorporating the (4-chlorophenyl) and pyridinyl moieties have been explored in various therapeutic contexts, exhibiting a range of biological activities. For instance, more complex molecules containing these fragments have been investigated for their potential as:

-

Analgesics: Certain derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have demonstrated significant analgesic activity.

-

Antifungal and Antitubercular Agents: Pyrazole derivatives featuring a 3-(4-chlorophenyl) substituent have shown promising in vitro activity against pathogenic fungi and Mycobacterium tuberculosis.

Postulated Signaling Pathways and Experimental Workflows

Given the absence of empirical data for this compound, any depiction of its signaling pathways or relevant experimental workflows would be entirely hypothetical. To maintain scientific rigor, such speculative diagrams are not presented here. The creation of meaningful visualizations is contingent on the future availability of experimental data identifying the molecular target(s) of this compound.

A logical experimental workflow to elucidate the mechanism of action would begin with broad-based screening to identify potential biological targets.

Figure 1. A generalized experimental workflow for characterizing the mechanism of action of a novel chemical entity.

Conclusion

Spectroscopic data for (4-Chlorophenyl)(pyridin-4-yl)methanamine (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

Direct experimental spectroscopic data for (4-Chlorophenyl)(pyridin-4-yl)methanamine (CAS: 883548-16-1) is not available in the referenced search results. However, spectral data for structurally similar compounds can provide valuable insights into the expected chemical shifts and absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chlorophenyl and pyridine rings, a singlet for the methanamine proton, and a signal for the amine protons. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom and the pyridine ring.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons of the aromatic rings will appear in the downfield region (typically 110-160 ppm), with the carbon attached to the chlorine atom and the carbons of the pyridine ring showing characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Data (Based on Analogous Compounds)

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Pyridin-4-yl C-H (α to N) | 8.5 - 8.7 (d) | 149 - 151 |

| Pyridin-4-yl C-H (β to N) | 7.2 - 7.4 (d) | 121 - 123 |

| 4-Chlorophenyl C-H (ortho to CH) | 7.3 - 7.5 (d) | 128 - 130 |

| 4-Chlorophenyl C-H (meta to CH) | 7.2 - 7.4 (d) | 128 - 130 |

| Methanamine CH | 5.0 - 5.5 (s) | 55 - 65 |

| Amine NH₂ | 1.5 - 3.0 (br s) | - |

| 4-Chlorophenyl C-Cl | - | 132 - 135 |

| 4-Chlorophenyl C-CH | - | 140 - 145 |

| Pyridin-4-yl C-CH | - | 150 - 155 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 (two bands for primary amine) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1020 - 1250 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound. The molecular weight of this compound is 218.68 g/mol .

Table 3: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₂H₁₁ClN₂ |

| Molecular Weight | 218.68 |

| [M]+• | m/z 218 (and m/z 220 due to ³⁷Cl isotope) |

| Key Fragments | Fragments corresponding to the loss of Cl, NH₂, pyridin-4-yl, and 4-chlorophenyl groups. |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of amine compounds is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum. This may require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

A typical procedure for obtaining an IR spectrum of a solid organic compound is:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Place the KBr pellet or the ATR accessory in the sample compartment of the IR spectrometer.

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry (MS)

A general protocol for obtaining a mass spectrum using electrospray ionization (ESI) is as follows:

-

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent that is compatible with the mass spectrometer's ionization source (e.g., methanol, acetonitrile, or water).

-

The solution should be free of non-volatile buffers or salts.

-

-

Instrument Setup:

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Optimize the ESI source parameters, such as capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and intense signal.

-

-

Data Acquisition:

-

Acquire the mass spectrum in the desired mass range.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Determine the mass-to-charge ratio (m/z) of the molecular ion and any observed adducts.

-

Analyze the isotopic pattern to confirm the elemental composition (e.g., the presence of chlorine).

-

Interpret the fragmentation pattern to gain structural information.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Technical Guide: Physicochemical Characterization of (4-Chlorophenyl)(pyridin-4-yl)methanamine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the methodologies used to determine the aqueous solubility and chemical stability of the research compound (4-Chlorophenyl)(pyridin-4-yl)methanamine (CAS Number: 4656-98-8). While specific experimental data for this compound is not extensively published, this guide furnishes detailed, industry-standard protocols derived from established pharmaceutical development practices. It is designed to enable researchers to generate robust and reliable data for lead optimization, formulation development, and preclinical assessment. The guide covers both thermodynamic and kinetic solubility assays, as well as stability testing procedures in line with International Council for Harmonisation (ICH) guidelines, including forced degradation studies.

Introduction to this compound

This compound is a small molecule containing a chlorophenyl group and a pyridinyl group linked by a methanamine bridge. Its structure suggests potential applications in medicinal chemistry, where such motifs are common. Accurate assessment of its solubility and stability is a critical first step in the drug discovery and development process. Poor solubility can hinder in vitro assay reliability and lead to low bioavailability, while chemical instability can compromise shelf-life, safety, and efficacy.[1][2] This guide outlines the standard experimental procedures to characterize these fundamental properties.

Aqueous Solubility Determination

Solubility, the concentration of a compound in a saturated solution in equilibrium with excess solid, is a crucial physicochemical parameter.[3] Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic.[3] Thermodynamic solubility is the true equilibrium value, while kinetic solubility measures the concentration just before precipitation occurs from a supersaturated solution, often generated from a DMSO stock.[2][3]

Thermodynamic Solubility: The Shake-Flask Method

The saturation shake-flask method is the gold-standard for determining thermodynamic solubility.[4][5] It measures the equilibrium concentration of a compound after prolonged incubation with a solvent.[4]

2.1.1 Experimental Protocol: Saturation Shake-Flask Method

-

Preparation: Add an excess of solid this compound (e.g., 5-10 mg) to a known volume of the desired aqueous buffer (e.g., 2-5 mL phosphate-buffered saline, pH 7.4) in a sealed glass vial.[4]

-

Equilibration: Place the vials in a shaker or rotator inside a temperature-controlled incubator (e.g., 25°C or 37°C).[1][4] Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically 24 to 72 hours.[1][3]

-

Phase Separation: After incubation, allow the samples to stand to permit sedimentation of the undissolved solid.[4] To ensure complete removal of particulate matter, centrifuge the saturated supernatant at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a low-binding 0.45 µm filter.[1][4]

-

Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with a suitable solvent (e.g., the aqueous buffer or a mobile phase mixture) to a concentration within the linear range of the analytical method.[4]

-

Analysis: Quantify the compound's concentration using a validated analytical method, typically UV-Vis spectroscopy at the compound's λmax or by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection.[1][4] A standard calibration curve must be prepared in the same solvent matrix to ensure accuracy.[4]

-

Replicates: The experiment should be performed in triplicate to ensure reproducibility.[4]

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods used for rapid screening in early drug discovery.[2][6] They measure the solubility of a compound upon its addition to a buffer from a concentrated DMSO stock solution.[7]

2.2.1 Experimental Protocol: Nephelometric or Direct UV Assay

-

Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10-20 mM).[7]

-

Plate Preparation: Using a liquid handler, dispense a small volume of the DMSO stock solution (e.g., 1-5 µL) into the wells of a 96- or 384-well microtiter plate.[6]

-

Buffer Addition: Add the selected aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final compound concentrations and a low final DMSO concentration (typically ≤1%).[6][8]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature) for a short period, typically 1 to 2 hours.[1][6]

-

Measurement:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.[2][6]

-

Direct UV after Filtration: Alternatively, filter the plate to separate undissolved particles. Measure the UV absorbance of the filtrate in a UV-transparent plate to determine the concentration of the dissolved compound.[2][6]

-

-

Data Analysis: The solubility is determined by identifying the highest concentration at which no significant precipitation (nephelometry) or loss of compound (UV) is observed compared to controls.

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: A standard workflow for the Shake-Flask solubility method.

Chemical Stability Assessment

Stability testing provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[9] The primary regulatory guidance for these studies is ICH Q1A(R2).[9][10]

Long-Term and Accelerated Stability Studies

These studies evaluate the thermal stability of the compound and are used to determine its re-test period or shelf life.[11] The compound is stored under specific conditions for a designated period, and samples are pulled at various time points for analysis.

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

| Table 1: Storage Conditions for Stability Studies as per ICH Q1A(R2) Guidelines.[9][11] |

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[12][13] The goal is to achieve a modest level of degradation, typically 5-20%, to ensure that secondary and tertiary degradation products are not unnecessarily generated.[14][15]

3.2.1 Experimental Protocol: Forced Degradation Studies

A stability-indicating analytical method (typically a gradient reverse-phase HPLC method) must be used to separate the parent compound from all generated degradants.

-

Acid/Base Hydrolysis:

-

Acid: Dissolve the compound in a solution of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a set time (e.g., 2-24 hours).[15]

-

Base: Dissolve the compound in a solution of 0.1 M NaOH. Heat at a controlled temperature (e.g., 60°C) for a set time.[15]

-

After incubation, neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Thermal Degradation:

-

Store the solid compound in a temperature-controlled oven at a high temperature (e.g., 70-80°C) for an extended period (e.g., 1-2 weeks).

-

A solution-state thermal study may also be performed by heating a solution of the compound in a relevant solvent.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a light source that produces combined visible and UV outputs, as specified in ICH Q1B guidelines.[10][16]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

The total illumination should be no less than 1.2 million lux hours, and the near UV exposure should be no less than 200 watt-hours/square meter.[10]

-

| Stress Condition | Typical Reagent / Condition | Purpose |

| Acid Hydrolysis | 0.1 M - 1 M HCl, Heat | Simulates degradation in acidic environments |

| Base Hydrolysis | 0.1 M - 1 M NaOH, Heat | Simulates degradation in alkaline environments |

| Oxidation | 3% - 30% H₂O₂ | Investigates susceptibility to oxidative pathways |

| Thermal (Dry Heat) | >40°C (e.g., 70°C) | Assesses intrinsic thermal stability |

| Photostability | 1.2 million lux-hr (Vis) & 200 W-hr/m² (UV) | Determines light sensitivity |

| Table 2: Common Conditions for Forced Degradation Studies.[13][14][15] |

Diagram 2: Hierarchy of Chemical Stability Assessment

Caption: Relationship between forced, accelerated, and long-term stability studies.

Conclusion

This guide provides a framework of standardized, robust methodologies for determining the aqueous solubility and chemical stability of this compound. By employing the shake-flask method for thermodynamic solubility, kinetic assays for high-throughput screening, and a systematic stability program including forced degradation, researchers can build a comprehensive physicochemical profile of the compound. This data is indispensable for making informed decisions during the drug discovery and development lifecycle, from initial hit-to-lead activities to formulation and preclinical studies.

References

- 1. enamine.net [enamine.net]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. database.ich.org [database.ich.org]

- 10. biobostonconsulting.com [biobostonconsulting.com]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 12. lubrizolcdmo.com [lubrizolcdmo.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resolvemass.ca [resolvemass.ca]

- 15. ijisrt.com [ijisrt.com]

- 16. ICH Official web site : ICH [ich.org]

An In-depth Technical Guide to (4-Chlorophenyl)(pyridin-4-yl)methanamine: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of (4-Chlorophenyl)(pyridin-4-yl)methanamine, a heterocyclic organic compound with applications in synthetic and medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, chemical properties, and its role as a key building block in the creation of more complex molecules.

Introduction

This compound, with the CAS number 883548-16-1, is a substituted pyridine derivative. Its chemical structure, featuring a chlorophenyl group and a pyridinyl group attached to a central aminomethyl linker, makes it a versatile intermediate in organic synthesis. While not extensively studied as a standalone bioactive agent, its utility lies in its role as a precursor for the synthesis of a variety of more complex molecules with diverse pharmacological activities. This guide will delve into the known synthetic routes, physicochemical properties, and the broader context of its application in the development of novel chemical entities.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value |

| CAS Number | 883548-16-1 |

| Molecular Formula | C₁₂H₁₁ClN₂ |

| Molecular Weight | 218.68 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in methanol and chloroform |

| pKa | Not reported |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. A representative synthetic pathway involves a Grignard reaction, followed by oxidation and subsequent reduction of an oxime intermediate.[1]

Synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanol (Intermediate I)

Experimental Protocol:

-

To a solution of 4-bromochlorobenzene (1.0 equivalent) in dry tetrahydrofuran (THF), magnesium turnings (1.1 equivalents) are added under an inert atmosphere. The mixture is stirred until the formation of the Grignard reagent, 4-chlorophenylmagnesium bromide, is complete.

-

A solution of pyridine-4-carbaldehyde (1.0 equivalent) in dry THF is then added dropwise to the Grignard reagent at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford (4-Chlorophenyl)(pyridin-4-yl)methanol.

Synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanone (Intermediate II)

Experimental Protocol:

-

To a solution of (4-Chlorophenyl)(pyridin-4-yl)methanol (1.0 equivalent) in a mixture of acetic acid and water, chromium trioxide (2.0 equivalents) is added portion-wise at room temperature.

-

The reaction mixture is stirred for 4 hours.

-

The mixture is then diluted with water and extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield (4-Chlorophenyl)(pyridin-4-yl)methanone.

Synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanone Oxime (Intermediate III)

Experimental Protocol:

-

A mixture of (4-Chlorophenyl)(pyridin-4-yl)methanone (1.0 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and sodium acetate (2.0 equivalents) in ethanol is heated at reflux for 6 hours.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (4-Chlorophenyl)(pyridin-4-yl)methanone oxime, which is used in the next step without further purification.

Synthesis of this compound (Final Product)

Experimental Protocol:

-

To a solution of (4-Chlorophenyl)(pyridin-4-yl)methanone oxime (1.0 equivalent) in acetic acid, zinc dust (4.0 equivalents) is added in portions at 0 °C.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The residue is basified with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

History and Discovery

The specific discovery of this compound is not well-documented in a singular, seminal publication. Instead, its appearance in the chemical literature and commercial catalogs suggests its development as a versatile chemical intermediate. Its structural motifs, the 4-chlorophenyl and pyridin-4-yl groups, are prevalent in a wide range of biologically active molecules. Therefore, the "discovery" of this compound is more accurately described as an outcome of the ongoing need for novel building blocks in medicinal chemistry and drug discovery.

The history of this compound is intertwined with the synthesis of more complex molecules. For instance, related structures are key intermediates in the synthesis of various pharmaceuticals. The (4-chlorophenyl)piperidine scaffold, for example, is a core component of the antipsychotic drug Haloperidol.[2][3] Similarly, derivatives of pyridinyl-methanamine are explored in the development of antihistamines like Bepotastine.[2][4] While this compound may not be directly used in these specific examples, its structure represents a valuable combination of moieties for library synthesis and lead optimization in various therapeutic areas.

Applications in Drug Discovery and Development

As a chemical intermediate, this compound offers several advantages in drug discovery:

-

Structural Diversity: The primary amine group serves as a handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of larger, more complex molecules.

-

Scaffold for Bioactive Molecules: The combination of a substituted phenyl ring and a pyridine ring provides a scaffold that can interact with various biological targets. The chlorine atom on the phenyl ring can influence the electronic properties and metabolic stability of the final compound.

-

Library Synthesis: Its availability and reactivity make it a suitable starting material for the parallel synthesis of compound libraries, which are essential for high-throughput screening and the identification of new drug leads.

While there is a lack of published data on the specific biological activity of this compound itself, the broader class of molecules synthesized from similar precursors has shown activity in several therapeutic areas, including but not limited to:

-

Central Nervous System (CNS) disorders

-

Inflammation

-

Infectious diseases

Signaling Pathways and Mechanism of Action

Currently, there are no published studies detailing the specific signaling pathways modulated by or the mechanism of action of this compound. Its primary role as a synthetic intermediate means that it is not typically screened for biological activity in its own right. The pharmacological properties of any final compound derived from this intermediate would be dependent on the further chemical modifications and the overall three-dimensional structure of the resulting molecule.

Conclusion

This compound is a valuable chemical entity, primarily utilized as a building block in the synthesis of more complex and potentially bioactive molecules. While its own discovery and biological profile are not extensively documented, its importance in medicinal chemistry is evident from the prevalence of its structural components in a wide array of pharmaceuticals. This technical guide has provided a detailed overview of its synthesis and properties, highlighting its utility for researchers and professionals engaged in the design and development of novel therapeutic agents. Further exploration of the synthetic transformations of this compound is likely to yield new chemical entities with interesting pharmacological profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-(4-chlorophenyl)piperidin-4-ol | 39512-49-7 | Benchchem [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer - Google Patents [patents.google.com]

Potential Therapeutic Targets of (4-Chlorophenyl)(pyridin-4-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chlorophenyl)(pyridin-4-yl)methanamine is a synthetic compound whose therapeutic potential remains largely unexplored in publicly available literature. However, its core structural motifs, specifically the 4-chlorophenyl and pyridin-4-yl groups linked by a methylene amine, are present in a variety of well-characterized pharmacologically active agents. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound based on structural analogy to known drugs. The primary putative targets identified are the histamine H1 receptor (H1R), the dopamine transporter (DAT), and the serotonin transporter (SERT). This document outlines the rationale for selecting these targets, details their associated signaling pathways, and provides comprehensive experimental protocols to facilitate the investigation of the compound's activity.

Introduction to this compound

This compound possesses a diarylmethanamine scaffold, a privileged structure in medicinal chemistry. Its structural similarity to first-generation antihistamines, such as chlorpheniramine, and to certain monoamine reuptake inhibitors suggests that it may exhibit activity at similar biological targets. The 4-chloro substitution on the phenyl ring and the nitrogen atom in the pyridine ring are key features that likely govern its potential interactions with protein targets.

Chemical Structure:

This guide will explore the potential of this compound as a modulator of H1R, DAT, and SERT, providing a roadmap for its pharmacological characterization.

Potential Therapeutic Target I: Histamine H1 Receptor (H1R)

Rationale for Target Selection

The structural resemblance of this compound to first-generation H1R antagonists is striking. Chlorpheniramine, a widely used antihistamine, features a (4-chlorophenyl)methylpyridine core. These antagonists function by competitively inhibiting the binding of histamine to the H1 receptor, thereby mitigating allergic responses.

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by histamine, this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a variety of cellular responses associated with allergic inflammation.

Hypothetical Quantitative Data

The following table illustrates how quantitative data for this compound at the H1R could be presented.

| Compound | H1R Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |

| This compound | Value to be determined | Value to be determined |

| Chlorpheniramine (Reference) | 3.2 | 15 |

Experimental Protocol: Histamine H1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the human histamine H1 receptor.

Materials:

-

HEK293 cells stably expressing the human H1 receptor.

-

Cell culture medium (DMEM with 10% FBS).

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4).

-

Assay buffer (50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 2 mM MgCl2).

-

[3H]-Pyrilamine (radioligand).

-

Mepyramine (unlabeled competitor for non-specific binding).

-

This compound (test compound).

-

Scintillation cocktail and vials.

-

Glass fiber filters.

-

Cell harvester and scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-H1R cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.

-

Determine protein concentration using a standard assay (e.g., Bradford).

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, [3H]-Pyrilamine (at a final concentration equal to its Kd), and either vehicle, mepyramine (for non-specific binding), or varying concentrations of the test compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

-

(4-Chlorophenyl)(pyridin-4-yl)methanamine: An In-Depth Technical Guide on the Safety and Toxicity Profile

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is based on publicly available data, which is limited. A comprehensive safety and toxicity assessment requires further experimental investigation.

Introduction

(4-Chlorophenyl)(pyridin-4-yl)methanamine is a chemical compound with potential applications in pharmaceutical research and development. Understanding its safety and toxicity profile is a critical prerequisite for its handling and progression as a potential drug candidate. This technical guide aims to provide a thorough overview of the available safety and toxicity data for this specific molecule. However, it is important to note that detailed experimental studies on this compound are not extensively available in the public domain. Therefore, this guide also draws upon general principles of toxicology and data from structurally related compounds where applicable, while clearly indicating the limitations of such an approach.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) from various chemical suppliers, this compound is classified with the following hazards:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Pictograms:

Signal Word: Warning

Precautionary Statements: Standard precautionary statements for handling hazardous chemicals apply, including avoiding ingestion, inhalation, and contact with skin and eyes. Use of appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or with local exhaust ventilation.

Toxicological Data Summary

A comprehensive search of scientific literature and toxicological databases reveals a significant lack of specific quantitative data for this compound. The following sections summarize the current state of knowledge.

Acute Toxicity

No definitive LD50 (median lethal dose) values from oral, dermal, or inhalation studies for this compound have been identified in the public literature. The "Harmful if swallowed" classification suggests an oral LD50 is likely to be in the range of 300-2000 mg/kg for rats, but this is an estimation based on GHS criteria and not on experimental data for this specific compound.

Genotoxicity and Mutagenicity

There are no publicly available results from genotoxicity or mutagenicity studies, such as the Ames test, chromosomal aberration assays, or in vivo micronucleus tests, for this compound.

Carcinogenicity

No carcinogenicity bioassays in rodents have been reported for this compound.

Repeated-Dose Toxicity

Information regarding the effects of repeated or chronic exposure to this compound is not available. Key toxicological parameters such as the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) have not been established.

Experimental Protocols (General Methodologies)

In the absence of specific experimental data for this compound, this section outlines the general methodologies for key toxicological assays that would be required for a thorough safety assessment. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

This method is used to determine the LD50. A single animal is dosed at a starting level. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. This continues until the reversal criteria are met.

Workflow for Acute Oral Toxicity Testing (OECD TG 425):

Caption: General workflow for an acute oral toxicity study using the Up-and-Down Procedure.

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations to assess the mutagenic potential of a substance. The ability of the test substance to cause reverse mutations (reversions) to a non-mutant state is measured.

Workflow for Ames Test (OECD TG 471):

Caption: A simplified workflow for the Bacterial Reverse Mutation (Ames) Test.

Structure-Toxicity Relationship and In Silico Predictions

Due to the limited empirical data, in silico (computer-based) methods can provide preliminary insights into the potential toxicity of this compound.

Potential Metabolic Pathways

The metabolism of this compound has not been experimentally determined. However, based on its structure, potential metabolic pathways may include:

-

Oxidation: The pyridine ring and the phenyl ring are susceptible to oxidation by cytochrome P450 enzymes, potentially leading to the formation of N-oxides and hydroxylated metabolites.

-

Deamination: The primary amine group could undergo oxidative deamination.

-

Conjugation: Metabolites with hydroxyl groups could be further conjugated with glucuronic acid or sulfate to facilitate excretion.

Hypothesized Metabolic Activation:

Caption: A potential, high-level metabolic pathway for this compound.

Conclusion and Recommendations for Future Research

The currently available data on the safety and toxicity of this compound is insufficient for a comprehensive risk assessment. The existing GHS classifications indicate potential hazards related to acute oral toxicity and irritation.

To adequately characterize the safety profile of this compound, the following studies are recommended:

-

Acute Toxicity: Determination of LD50 values via oral, dermal, and inhalation routes.

-

Genotoxicity: A battery of in vitro and in vivo genotoxicity tests, including an Ames test, a chromosomal aberration assay, and a micronucleus test.

-

Repeated-Dose Toxicity: A 28-day repeated-dose oral toxicity study in rodents to identify target organs and establish a NOAEL.

-

Metabolism and Pharmacokinetics: Studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Researchers and drug development professionals should handle this compound with caution, adhering to the safety precautions outlined in the available SDS, until more comprehensive toxicological data becomes available.

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of (4-Chlorophenyl)(pyridin-4-yl)methanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential biological evaluation of a novel class of compounds, (4-Chlorophenyl)(pyridin-4-yl)methanamine derivatives. This scaffold represents a promising starting point for the development of new therapeutic agents, potentially targeting a range of diseases. The following sections detail synthetic protocols, proposed biological assays, and methods for data presentation and visualization.

Synthetic Protocols

The synthesis of this compound derivatives can be achieved through a variety of established organic chemistry reactions. A general and efficient method involves a two-step process starting with the Grignard reaction of 4-chlorophenylmagnesium bromide with pyridine-4-carboxaldehyde, followed by the introduction of the amine functionality.

Protocol 1.1: Synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanol

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings.

-

Grignard Reagent Formation: A solution of 4-chlorobromobenzene in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating.

-

Aldehyde Addition: Once the Grignard reagent formation is complete, the reaction mixture is cooled to 0°C. A solution of pyridine-4-carboxaldehyde in anhydrous THF is then added dropwise.

-

Reaction Monitoring and Quenching: The reaction is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield (4-chlorophenyl)(pyridin-4-yl)methanol.

Protocol 1.2: Synthesis of N-Substituted this compound Derivatives

-

Chlorination: The (4-chlorophenyl)(pyridin-4-yl)methanol is dissolved in an appropriate solvent such as dichloromethane (DCM) and cooled to 0°C. Thionyl chloride is added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure to yield the crude chloro-intermediate.

-

Amination: The crude chloro-intermediate is dissolved in a suitable solvent (e.g., acetonitrile or DMF). The desired primary or secondary amine (1.2 equivalents) and a base such as triethylamine or diisopropylethylamine (2.0 equivalents) are added.

-

Reaction and Work-up: The reaction mixture is stirred at room temperature or heated as necessary until the starting material is consumed (monitored by TLC). The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed with brine, dried, and concentrated. The final N-substituted this compound derivative is purified by column chromatography or recrystallization.

Biological Evaluation

Based on the structural motifs present in the this compound scaffold, these derivatives are hypothesized to exhibit a range of biological activities, including but not limited to anticancer and kinase inhibitory effects. The following are proposed protocols for their initial biological screening.

Protocol 2.1: In Vitro Anticancer Activity Screening (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The synthesized derivatives are dissolved in DMSO to prepare stock solutions. The cells are treated with serial dilutions of the compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. A vehicle control (DMSO) is also included.

-

MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2.2: Kinase Inhibition Assay

Given that many pyridine-containing compounds are known to be kinase inhibitors, a primary screening against a panel of kinases is recommended.

-

Kinase Panel: A panel of relevant kinases (e.g., receptor tyrosine kinases like EGFR, VEGFR; or intracellular kinases like AKT, MAPK) is selected.

-

Assay Principle: A common method is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction catalyzed by the kinase.

-

Procedure:

-

The kinase, its specific substrate, and ATP are incubated in a buffer solution in the wells of a microplate.

-

The test compounds are added at various concentrations.

-

The reaction is allowed to proceed for a set time at an optimal temperature.

-

A detection reagent is added that selectively binds to the remaining ATP, generating a fluorescent signal. A decrease in signal indicates kinase activity.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. IC50 values are determined using non-linear regression analysis.

Data Presentation

Quantitative data from the biological assays should be summarized in clear, well-structured tables to facilitate comparison between the different derivatives.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

| Compound ID | R-group (Substitution on Amine) | MCF-7 IC50 (µM) | A549 IC50 (µM) | U87 IC50 (µM) |

| CPMA-01 | -H | >100 | >100 | >100 |

| CPMA-02 | -CH3 | 85.2 ± 4.1 | 92.5 ± 6.3 | 78.9 ± 5.5 |

| CPMA-03 | -Phenyl | 15.7 ± 1.2 | 22.4 ± 2.5 | 18.3 ± 1.9 |

| CPMA-04 | -4-Fluorophenyl | 8.9 ± 0.7 | 12.1 ± 1.1 | 9.5 ± 0.8 |

| CPMA-05 | -3,4-Dichlorophenyl | 5.2 ± 0.4 | 7.8 ± 0.6 | 6.1 ± 0.5 |

| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives

| Compound ID | EGFR IC50 (µM) | VEGFR2 IC50 (µM) | AKT1 IC50 (µM) |

| CPMA-04 | 2.5 ± 0.3 | 5.1 ± 0.6 | >50 |

| CPMA-05 | 1.1 ± 0.1 | 2.3 ± 0.2 | >50 |

| Staurosporine | 0.015 ± 0.002 | 0.021 ± 0.003 | 0.004 ± 0.001 |

Data are presented as mean ± standard deviation.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate workflows and biological pathways.

Application Notes and Protocols for (4-Chlorophenyl)(pyridin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and derivatization of the chemical intermediate (4-Chlorophenyl)(pyridin-4-yl)methanamine. This versatile building block is valuable in medicinal chemistry and drug discovery, particularly for the synthesis of bioactive molecules, including potential glucokinase activators.

Overview and Applications

This compound is a secondary amine containing both a pyridine and a 4-chlorophenyl moiety. This unique structure makes it a key intermediate for the synthesis of a variety of complex organic molecules. Its primary amine group allows for a wide range of chemical transformations, including acylation, alkylation, and the formation of ureas and sulfonamides.

A significant potential application of this intermediate is in the development of glucokinase (GK) activators. Glucokinase plays a crucial role in glucose homeostasis, and its activation is a promising therapeutic strategy for the treatment of type 2 diabetes. The structural motif of this compound is found in several known glucokinase activators.

Physicochemical Properties

| Property | Value |

| CAS Number | 883548-16-1 |

| Molecular Formula | C₁₂H₁₁ClN₂ |

| Molecular Weight | 218.68 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. |

Experimental Protocols

Synthesis of this compound

This protocol describes a common synthetic route to the title compound, proceeding through the formation of an oxime and its subsequent reduction.

Experimental Workflow:

Figure 1: Synthetic workflow for this compound.

Protocol:

Step 1: Synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanone oxime

-

To a solution of (4-Chlorophenyl)(pyridin-4-yl)methanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry under vacuum to obtain the crude oxime.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure oxime.

Step 2: Reduction of (4-Chlorophenyl)(pyridin-4-yl)methanone oxime

-

Suspend the oxime (1.0 eq) in glacial acetic acid.

-

Add zinc dust (5.0 eq) portion-wise while maintaining the temperature below 40°C with external cooling.

-

After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

-

Filter the reaction mixture to remove excess zinc.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.

Application Example: N-Acylation to form N-((4-Chlorophenyl)(pyridin-4-yl)methyl)benzamide

This protocol details the acylation of the title intermediate with benzoyl chloride, a common reaction to introduce further diversity for structure-activity relationship (SAR) studies.

Experimental Workflow:

Figure 2: Workflow for the N-acylation of the intermediate.

Protocol:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of benzoyl chloride (1.1 eq) in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield N-((4-Chlorophenyl)(pyridin-4-yl)methyl)benzamide.

Data Presentation

The following tables summarize the expected quantitative and spectral data for the product of the N-acylation reaction.

Table 1: Quantitative Data for N-((4-Chlorophenyl)(pyridin-4-yl)methyl)benzamide

| Parameter | Expected Value |

| Yield | 85-95% |

| Melting Point | 155-160 °C |

| Appearance | White to off-white solid |

Table 2: Spectroscopic Data for N-((4-Chlorophenyl)(pyridin-4-yl)methyl)benzamide

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.60 (d, 2H), 7.80 (d, 2H), 7.50-7.30 (m, 8H), 7.25 (d, 2H), 6.50 (d, 1H), 5.90 (d, 1H, NH) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 167.0, 150.0, 148.0, 141.0, 134.0, 133.0, 131.5, 129.0, 128.5, 127.0, 122.0, 58.0 |

| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 1640 (C=O stretch, amide I), 1540 (N-H bend, amide II), 1600, 1490 (aromatic C=C stretch) |

| MS (ESI) | m/z 323.1 [M+H]⁺ |

Signaling Pathway

The activation of glucokinase (GK) by a synthesized activator, potentially derived from this compound, leads to increased glucose metabolism in pancreatic β-cells and hepatocytes, ultimately lowering blood glucose levels.

Figure 3: Glucokinase activation signaling pathway.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The expected data is representative and may vary based on experimental conditions.

Application Notes and Protocols for the Quantification of (4-Chlorophenyl)(pyridin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chlorophenyl)(pyridin-4-yl)methanamine is a chemical entity of interest in pharmaceutical research and development. Accurate and precise quantification of this compound in various matrices, particularly in biological fluids, is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This document provides detailed, hypothetical analytical methods for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Due to the limited availability of published analytical methods for this specific analyte, the following protocols are based on established methodologies for structurally similar compounds containing chlorophenyl and pyridinyl moieties. The provided quantitative data are illustrative examples to demonstrate the expected performance of these methods.

Physicochemical Properties (Predicted)

A thorough understanding of the physicochemical properties of this compound is essential for method development. While experimental data is scarce, the following properties can be predicted based on its structure, which features a basic pyridinyl group and a primary amine.

| Property | Predicted Value/Characteristic | Implication for Analysis |

| Molecular Formula | C₁₂H₁₁ClN₂ | Used for exact mass calculations in MS. |

| Molecular Weight | 218.68 g/mol | Used for concentration calculations. |